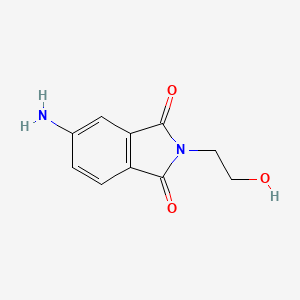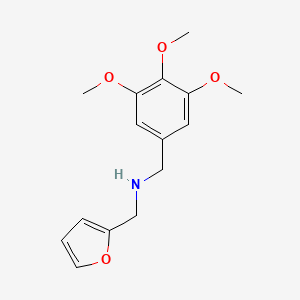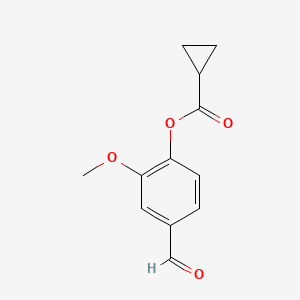
5-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione
Descripción general
Descripción
5-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione, also known as 5-Amino-2-hydroxyethylamino-isoindoline-1,3-dione, is a compound of particular interest in the field of synthetic organic chemistry due to its unique structure and wide range of applications. It is a versatile intermediate that can be used to synthesize various compounds such as heterocycles, amines, and polymers. It is also used in the synthesis of pharmaceuticals, agrochemicals, and materials.
Aplicaciones Científicas De Investigación
Convenient Synthesis of New Derivatives
5-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione derivatives have been synthesized, yielding polysubstituted analogues through various chemical reactions. These processes involve the transformation of starting materials like 2-ethyl-5-hydroxy-3a,4,5,7a-tetrahydro-isoindole-1,3-dione into tricyclic derivatives, epoxides, and triacetate derivatives. These derivatives were confirmed and analyzed using techniques like X-ray diffraction, indicating the compound's versatility in synthesizing structurally diverse molecules (Tan et al., 2014).
Hexahydro-1H-isoindole-1,3(2H)-dione Derivatives
Further chemical manipulations have led to the synthesis of hexahydro-1H-isoindole-1,3(2H)-dione derivatives. These derivatives were obtained from starting materials like 2-ethyl/phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H)-dione through processes involving epoxidation and subsequent reactions with nucleophiles. The derivatives were diversified by synthesizing amino and triazole variants, showcasing the compound's potential in generating a range of structurally and functionally varied molecules (Tan et al., 2016).
Chemical Reactions and Mechanisms
Microwave-Assisted Reactions
The chemical reactivity of 5-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione has been explored in microwave-assisted reactions to synthesize N-(Arylaminomethyl)-phthalimides. This method proves to be efficient, yielding various derivatives through the interaction of N-hydroxymethylphthalimide with arylamines. The rapid and high-yielding nature of these reactions under microwave conditions highlights the compound's reactivity and the potential to synthesize a wide array of derivatives efficiently (Sena et al., 2007).
N-Aminoimides Synthesis
Synthesis of N-aminoimides from 5-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione showcases another facet of its chemical utility. The formation of new N-aminoimides and the detailed study of their crystal structure reveal the compound's potential in forming structurally complex and novel molecules. The analysis of hydrogen bonds and electrostatic interactions in the crystal structure of these molecules further underscores the intricate molecular interactions possible with derivatives of this compound (Struga et al., 2007).
Direcciones Futuras
While specific future directions for “5-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione” are not available, research into similar compounds suggests potential areas of interest. For instance, the development of anticancer drug resistance has led to interest in small molecule antitumor agents . Additionally, the protodeboronation of pinacol boronic esters suggests potential future directions in organic synthesis .
Propiedades
IUPAC Name |
5-amino-2-(2-hydroxyethyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c11-6-1-2-7-8(5-6)10(15)12(3-4-13)9(7)14/h1-2,5,13H,3-4,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILRVFNGCZLKLIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=O)N(C2=O)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00353568 | |
| Record name | 5-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00353568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione | |
CAS RN |
51419-28-4 | |
| Record name | 5-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00353568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,7-Dimethyl-thieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1300764.png)
![7,8-Dihydro-4H-thieno[3,2-b]azepin-5(6H)-one](/img/structure/B1300777.png)


![1-[2-(2,5-Dimethoxyanilino)-4-methyl-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1300786.png)
![2-[(4-Fluorobenzyl)oxy]benzaldehyde](/img/structure/B1300791.png)

![Ethyl 3-amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B1300796.png)
![3-[(4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B1300797.png)
![3-[(2,6-Dichlorobenzyl)oxy]benzaldehyde](/img/structure/B1300801.png)

![1-phenyl-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine](/img/structure/B1300806.png)

